Improved Aqueous Solubility and Bioreactivity from Carboxymethoxy Modification
According to vendor specifications, the carboxymethoxy substitution on the phenyl ring enhances the compound's solubility and reactivity with biological molecules compared to unsubstituted phenylboronic acid . This is a class-level inference based on the well-established principle that adding a carboxylic acid group increases water solubility relative to a non-polar analog like 4-methoxyphenylboronic acid.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Enhanced solubility in water (vendor report) |
| Comparator Or Baseline | Phenylboronic acid or 4-methoxyphenylboronic acid |
| Quantified Difference | Qualitative enhancement reported |
| Conditions | Not specified; based on chemical structure and vendor description |
Why This Matters
Improved solubility is a critical selection criterion for applications requiring aqueous reaction conditions, such as bioconjugation or in vitro assays, potentially avoiding the need for co-solvents that simpler analogs require.
